

Application Notes and Protocols: T-3764518

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Compound of Interest

Compound Name: T-3764518

Cat. No.: B8103271

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Introduction

T-3764518 is a potent and novel small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancer cells, the expression and activity of SCD1 are upregulated, contributing to cell proliferation and survival. Inhibition of SCD1 by **T-3764518** leads to an accumulation of SFAs, inducing endoplasmic reticulum (ER) stress and ultimately resulting in apoptosis (programmed cell death).[2][3] These characteristics make **T-3764518** a promising candidate for cancer therapy research.

This document provides detailed information on the solubility of **T-3764518** in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in in vitro assays, and an overview of its mechanism of action.

Physicochemical and Biological Properties

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₄ ClN ₃ O ₃ S	MedChemExpress
Molecular Weight	498.0 g/mol	MedChemExpress
Target	Stearoyl-CoA Desaturase 1 (SCD1)	[1]
IC ₅₀	4.7 nM	[1]

Solubility Data

T-3764518 exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for in vitro and in vivo studies.

Solvent	Solubility	Reference
DMSO	95 mg/mL	MedChemExpress Product Data Sheet

Note: The high solubility in DMSO allows for the preparation of concentrated stock solutions, which can be further diluted in aqueous media for experimental use.

Experimental Protocols

Preparation of T-3764518 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **T-3764518** in DMSO.

Materials:

- **T-3764518** (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Calibrated pipette

Procedure:

- Calculate the required mass of **T-3764518**:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 498.0 \text{ g/mol} \times 1000 \text{ mg/g} = 4.98 \text{ mg}$
- Weighing:
 - Carefully weigh out 4.98 mg of **T-3764518** powder and place it into a sterile microcentrifuge tube.
- Dissolution:
 - Add 1 mL of anhydrous DMSO to the tube containing the **T-3764518** powder.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Storage:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing the effect of **T-3764518** on the viability of cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest (e.g., HCT-116)

- Complete cell culture medium
- **T-3764518** DMSO stock solution (10 mM)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multi-well plate reader (spectrophotometer)

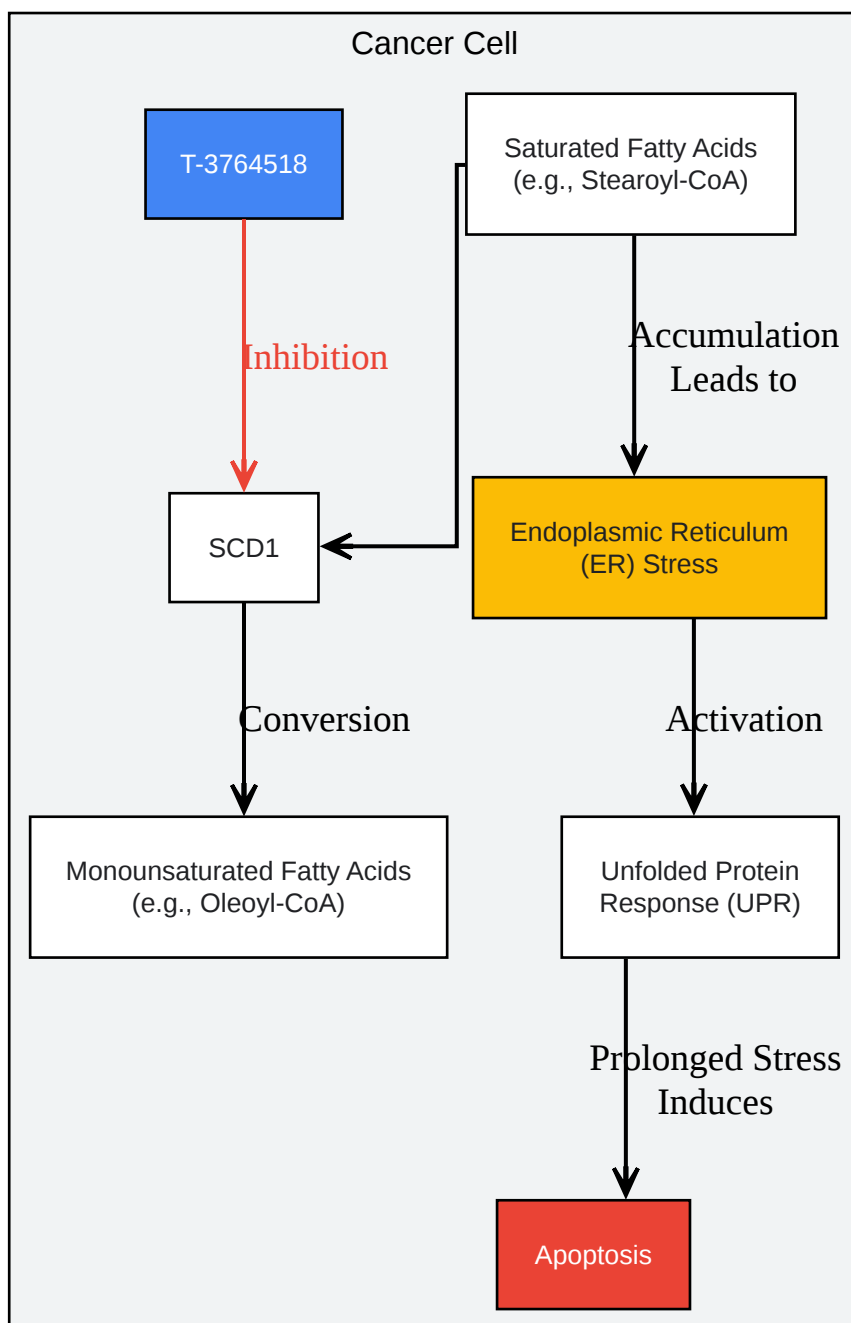
Procedure:

- Cell Seeding:
 - Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the **T-3764518** DMSO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically \leq 0.5%) to avoid solvent-induced cytotoxicity.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **T-3764518**. Include wells with medium only (blank) and medium with DMSO (vehicle control).
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.

- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilization:
 - Carefully remove the medium from the wells.
 - Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

Mechanism of Action and Signaling Pathway

T-3764518 exerts its anticancer effects by inhibiting SCD1, which leads to an imbalance in cellular fatty acid composition. The subsequent accumulation of saturated fatty acids triggers ER stress, activating the Unfolded Protein Response (UPR). Prolonged ER stress ultimately leads to apoptosis.

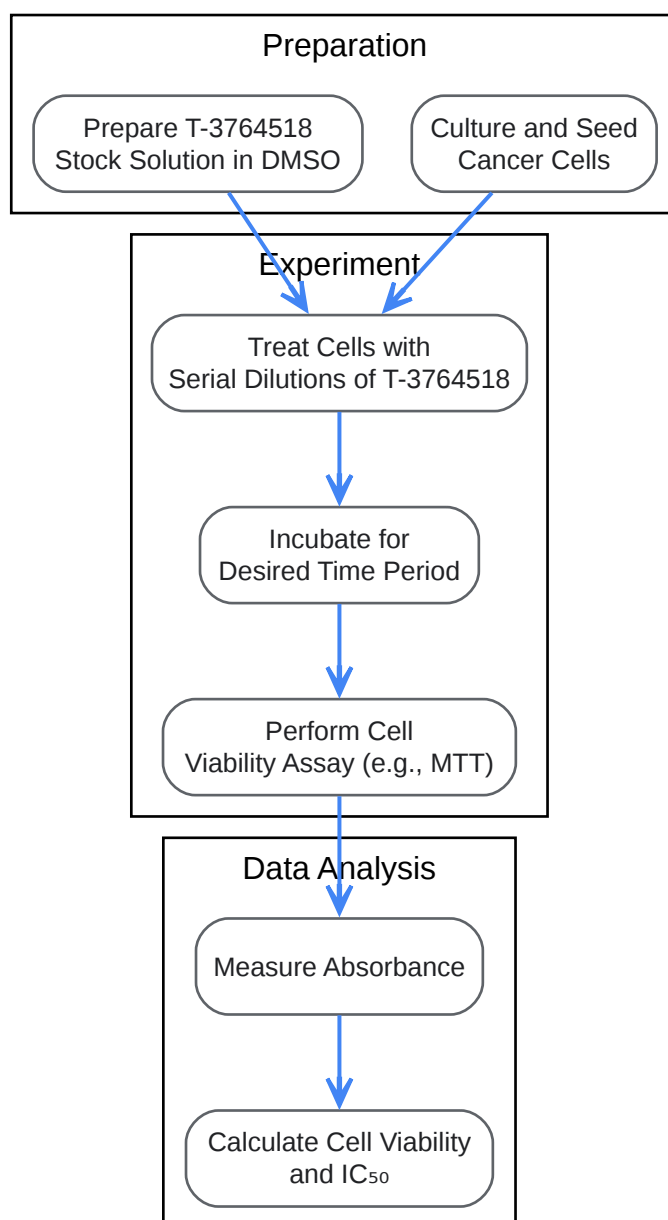


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Caption: Signaling pathway of **T-3764518**-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of **T-3764518**.



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Caption: In vitro experimental workflow for **T-3764518**.

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- [3. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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